molecular formula C17H18BrClN2O3 B12858983 1-((2-(2-Bromo-6-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

1-((2-(2-Bromo-6-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B12858983
M. Wt: 413.7 g/mol
InChI Key: CDKCLQMZRJKJRZ-UHFFFAOYSA-N
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Description

1-((2-(2-Bromo-6-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of bromine, chlorine, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2-Bromo-6-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms into the aromatic ring.

    Attachment of the Piperidine Moiety: This step involves the reaction of the oxazole derivative with piperidine-4-carboxylic acid under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-((2-(2-Bromo-6-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((2-(2-Bromo-6-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2-(2-Bromo-6-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chlorophenyl derivatives: These compounds share the bromine and chlorine substitution pattern.

    Oxazole derivatives: Compounds with the oxazole ring structure.

    Piperidine carboxylic acids: Compounds featuring the piperidine-4-carboxylic acid moiety.

Uniqueness

1-((2-(2-Bromo-6-chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18BrClN2O3

Molecular Weight

413.7 g/mol

IUPAC Name

1-[[2-(2-bromo-6-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H18BrClN2O3/c1-10-14(9-21-7-5-11(6-8-21)17(22)23)20-16(24-10)15-12(18)3-2-4-13(15)19/h2-4,11H,5-9H2,1H3,(H,22,23)

InChI Key

CDKCLQMZRJKJRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC=C2Br)Cl)CN3CCC(CC3)C(=O)O

Origin of Product

United States

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